ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate
Overview
Description
Ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Mechanism of Action
Target of Action
It’s known that hydrazone derivatives are widely used for the derivatization of carboxylic acids, aldehydes, and ketones in industrial and biological samples . These compounds react with the target molecules to form derivatives, which can be separated and detected using techniques like high-performance liquid chromatography (HPLC) .
Mode of Action
(Z)-ethyl pyruvate 2-(2-nitrophenyl)hydrazone, like other hydrazone derivatives, forms through a condensation reaction between a carbonyl compound and a hydrazine . This reaction occurs under mild conditions with water as the only byproduct . The hydrazone N–H group is involved in an intramolecular hydrogen bond to the ortho-nitro group, and there is also a possible H⋯π interaction .
Biochemical Pathways
It’s known that hydrazones can affect the stability and degradation of hydrogels . The formation mechanisms and stabilities of these linker moieties can control the gelation and degradation of hydrogels .
Pharmacokinetics
The compound’s hydrophobicity and stability can be influenced by its hydrazone structure .
Result of Action
It’s known that the compound can significantly increase the hydrophobicity of peptides, eliminate c-terminal rearrangement, and offer enhanced sensitivity in some cases .
Action Environment
The action, efficacy, and stability of (Z)-ethyl pyruvate 2-(2-nitrophenyl)hydrazone can be influenced by various environmental factors. For instance, the formation of imine, hydrazone, or oxime linkages is reversible and pH-responsive . Therefore, changes in pH can affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate typically involves the condensation reaction between ethyl acetoacetate and 2-nitrophenylhydrazine. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propano
Properties
IUPAC Name |
ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-6-4-5-7-10(9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMLUPDEOYWXDG-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171568 | |
Record name | Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154422-49-8, 6954-88-7 | |
Record name | Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154422-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC67771 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501171568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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